3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
Description
Properties
IUPAC Name |
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-10-17(22-21-12)23-8-6-15(7-9-23)20-18(25)14-4-3-5-16(11-14)19-13(2)24/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSQVMPKQQXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole group. The final step involves the acylation of the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Chemistry
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide serves as an essential building block in the synthesis of more complex molecules. Its unique combination of functional groups enables the design of novel compounds with tailored properties for various applications in organic chemistry.
Biology
In biological research, this compound is investigated as a biochemical probe. Its ability to interact with specific molecular targets makes it valuable for studying biological pathways and mechanisms. Researchers are exploring its potential role in modulating enzyme activities and signaling pathways, which could lead to new insights into cellular functions .
Medicine
The pharmacological properties of this compound are being explored for potential therapeutic applications:
- Anti-inflammatory Activities : Initial studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activities, which could be beneficial in developing new antibiotics or treatments for infections .
- Anticancer Potential : The compound is also under investigation for its anticancer properties, with studies focusing on its efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Differences :
- Synthesis : Compounds 28–31 use EDCI/HOBt-mediated coupling in anhydrous DMF, similar to methods likely employed for the target compound. However, the tetrazole and triazole substituents in 30–31 require additional cyclization steps .
Piperidine-Containing Benzamide Derivatives
and 3 describe benzamide derivatives with piperidine substituents, highlighting structural and conformational variations:
Crystal Structure Insights ()
The compound 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate adopts a chair conformation for the piperidine ring, with substituents (chlorobenzoyl and chlorophenyl) inclined at 68.2°. Hydrogen bonds (O-H···O, N-H···O) stabilize the crystal lattice, suggesting similar intermolecular interactions could influence the solubility or crystallinity of the target compound .
Patent Derivatives ()
The European patent EP 3 532 474 B1 discloses analogs such as:
- N-[1-(cyclopropylcarbonyl)piperidin-4-yl]-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide
- 5-fluoro-N-[1-(methylsulfonyl)piperidin-4-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide
Key Comparisons :
- Substituent Complexity : The patent compounds feature bulky groups (cyclopropylcarbonyl, methylsulfonyl) and extended heterocycles (triazolo-pyridine), which may enhance metabolic stability but reduce bioavailability compared to the target compound’s simpler pyrazole substituent .
- Synthetic Routes : The target compound’s synthesis likely involves amide coupling between 3-acetamidobenzoic acid and 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine, whereas patent analogs require multi-step functionalization of the piperidine nitrogen .
Biological Activity
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a pyrazole ring, a piperidine ring, and an acetamide moiety, which may contribute to its biological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 367.4 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 2034201-06-2 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and piperidine rings may facilitate binding to these targets, potentially modulating their activity and leading to various pharmacological effects.
Biological Activities
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Effects : Some studies suggest that derivatives of benzamides can exhibit anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.
- Antiparasitic Activity : Similar compounds have been explored for their potential in treating parasitic infections by targeting specific pathways in parasites.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Study 1: Antiparasitic Activity
A study on dihydroquinazolinone derivatives demonstrated that structural modifications could enhance both aqueous solubility and metabolic stability, leading to improved antiparasitic activity against Plasmodium falciparum (the malaria-causing parasite). This highlights the importance of structural optimization in developing effective therapeutics against parasitic diseases .
Study 2: Anti-inflammatory Mechanisms
Research focusing on benzamide derivatives revealed their potential to inhibit inflammatory pathways by modulating cytokine release. These findings suggest that compounds with similar structures to this compound could be beneficial in treating inflammatory conditions .
Study 3: Pain Management
In another investigation, certain benzamide derivatives were shown to exhibit significant analgesic effects in animal models. This suggests that the incorporation of specific functional groups can lead to enhanced pain-relieving properties .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-chlorophenoxy)acetamide | Structure | Moderate anti-inflammatory effects |
| N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-fluorophenoxy)acetamide | Structure | Enhanced analgesic properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key steps include:
- Piperidine functionalization : Use of nucleophilic substitution to attach the pyrazole moiety to the piperidine ring .
- Amide bond formation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the acetamido benzoyl chloride and the piperidine-pyrazole intermediate .
- Critical parameters : Temperature (60–80°C for amide coupling), solvent polarity (DMF or DCM), and catalyst selection (e.g., DMAP for steric hindrance mitigation) .
- Yield optimization : Employ column chromatography for purification and monitor reaction progress via TLC or LC-MS .
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : A combination of techniques is essential:
- 1H/13C NMR : Assign peaks for the piperidine (δ 2.5–3.5 ppm), pyrazole (δ 6.0–7.5 ppm), and benzamide (δ 7.2–8.1 ppm) moieties. Use DEPT-135 for carbon hybridization confirmation .
- LC-MS : Confirm molecular weight (exact mass: ~395.45 g/mol) and purity (>95%) with ESI+ ionization .
- IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. How can researchers validate the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazole-containing inhibitors of MAPK or PI3K) .
- In vitro assays : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., ADP-Glo™ for kinase activity). Include positive controls (e.g., staurosporine for kinase inhibition) .
- Data validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to assess significance .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to predict logP (~2.5), solubility (LogS ~ -4.2), and CYP450 interactions. Substituent modifications (e.g., replacing methyl with trifluoromethyl) can enhance metabolic stability .
- Molecular docking : Perform docking studies (AutoDock Vina) against targets like COX-2 or EGFR. Prioritize binding poses with ΔG < -8.0 kcal/mol and hydrogen bonds to catalytic residues .
- MD simulations : Assess stability of ligand-target complexes (100 ns simulations) using GROMACS .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay comparability : Normalize data using Z’-factor (>0.5 indicates robust assays). Cross-validate with orthogonal methods (e.g., SPR for binding vs. cell viability assays) .
- Contextual factors : Control for cell line variability (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free vs. serum-containing media) .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .
Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with variations in:
- Pyrazole substituents : 5-Methyl vs. 5-chloro for steric/electronic effects .
- Benzamide groups : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- In vitro profiling : Test derivatives against a panel of related targets (e.g., kinase family members) to assess selectivity .
- Data analysis : Use heatmaps or radar plots to visualize selectivity profiles (Table 1).
Table 1 : Selectivity Profile of Derivatives Against Kinase Targets
| Derivative | IC₅₀ (nM) EGFR | IC₅₀ (nM) PI3K | Selectivity Ratio (EGFR/PI3K) |
|---|---|---|---|
| Parent | 120 | 450 | 3.75 |
| -CF₃ | 45 | 980 | 21.78 |
Q. What experimental designs are effective for scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors for amide coupling steps to reduce batch variability and improve heat management .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., temperature, reagent stoichiometry) with software like MODDE® .
- Quality control : In-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate model parameters : Check force field accuracy (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit) .
- Experimental validation : Use SPR or ITC to measure binding kinetics and compare with docking scores .
- False positives : Rule out aggregation artifacts via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
